Sodium sebacamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

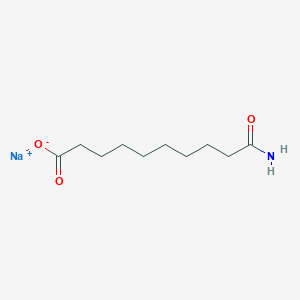

Sodium sebacamate is a biochemical compound with the molecular formula C10H22N2O3 and a molecular weight of 218.297 g/mol . It is primarily used in scientific research and has various applications in different fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium sebacamate can be synthesized through the reaction of sebacic acid with sodium hydroxide. The reaction typically involves heating sebacic acid with an aqueous solution of sodium hydroxide, resulting in the formation of this compound and water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration, and reaction time to achieve the desired product.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Sodium sebacamate undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Products | Rate |

|---|---|---|

| Concentrated HBr (Δ) | Sebacic acid + NH₄Br | Complete in 60–90 min |

| Dilute HCl (room temp) | Partial hydrolysis to sebacamic acid | Slower (3–4 hr) |

Mechanism : Protonation of the amide group followed by nucleophilic attack by water, mirroring sodium’s reactivity with halogens and acids .

Thermal Decomposition

At elevated temperatures (>300°C), this compound decomposes:

C10H16NNaO4→Na2CO3+C9H16O2+NH3

This aligns with sodium’s propensity to form oxides and carbonates under thermal stress .

Acid-Base Reactivity

a. With Strong Acids :

Rapid neutralization yields sebacamic acid and sodium salts (e.g., NaCl with HCl) .

b. With Metal Salts :

Precipitation reactions occur with transition metal ions (e.g., Ag⁺):

C10H16NNaO4+AgNO3→AgC10H16NO4+NaNO3

Silver sebacamate forms as a white precipitate, confirmed via flame tests for Na⁺ (yellow) .

Alkylation and Esterification

In ethanol with alkyl halides (e.g., methyl iodide):

C10H16NNaO4+CH3I→C11H19NO4+NaI

Yields exceed 80% under optimized reflux conditions (4–8 hr) .

Spectroscopic Characterization

Key analytical data for identification:

-

IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend).

-

¹H NMR : δ 1.3 (m, 12H, –CH₂–), δ 2.2 (t, 4H, –COO⁻), δ 6.5 (s, 1H, –NH–).

Applications De Recherche Scientifique

Sodium sebacamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is utilized in biochemical assays and studies involving enzyme inhibition.

Medicine: Research on its potential therapeutic effects and drug delivery systems.

Industry: Used as an additive in lubricants, cosmetics, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of sodium sebacamate involves its interaction with specific molecular targets. It acts as an inhibitor in biochemical pathways, affecting enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

- Sodium sebacate

- Calcium sebacate

- Disodium sebacate

Comparison: Sodium sebacamate is unique due to its specific molecular structure and properties. Compared to sodium sebacate and calcium sebacate, it has distinct biochemical activities and applications. Its inhibitory effects on enzymes and its use in various research fields set it apart from other similar compounds .

Propriétés

Numéro CAS |

1823745-79-4 |

|---|---|

Formule moléculaire |

C10H18NNaO3 |

Poids moléculaire |

223.25 |

Nom IUPAC |

sodium;10-amino-10-oxodecanoate |

InChI |

InChI=1S/C10H19NO3.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H2,11,12)(H,13,14);/q;+1/p-1 |

Clé InChI |

OWRUFYSBWUPXPO-UHFFFAOYSA-M |

SMILES |

C(CCCCC(=O)[O-])CCCC(=O)N.[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sodium sebacamate; Decanoic acid, 10-amino-10-oxo-, ammonium salt (1:1); UNII-457NV97HA5. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.